molecular formula C14H11NO3S B11847150 3-(2,4-Dimethylthiazol-5-yl)-7-hydroxy-4H-chromen-4-one CAS No. 61928-52-7

3-(2,4-Dimethylthiazol-5-yl)-7-hydroxy-4H-chromen-4-one

Cat. No.: B11847150
CAS No.: 61928-52-7
M. Wt: 273.31 g/mol
InChI Key: GHKXCLPWBGXFST-UHFFFAOYSA-N
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Description

3-(2,4-Dimethylthiazol-5-yl)-7-hydroxy-4H-chromen-4-one is a complex organic compound that features a thiazole ring and a chromenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethylthiazol-5-yl)-7-hydroxy-4H-chromen-4-one typically involves the condensation of 2,4-dimethylthiazole with a suitable chromenone precursor. The reaction conditions often include the use of a strong base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethylthiazol-5-yl)-7-hydroxy-4H-chromen-4-one undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form various reduced derivatives.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while substitution reactions can introduce various functional groups into the thiazole ring.

Scientific Research Applications

3-(2,4-Dimethylthiazol-5-yl)-7-hydroxy-4H-chromen-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethylthiazol-5-yl)-7-hydroxy-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s thiazole ring can bind to active sites on enzymes, inhibiting their activity and affecting various biochemical pathways. This interaction can lead to the modulation of cellular processes, making it a potential candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

    2,4-Disubstituted thiazoles: These compounds share the thiazole ring structure and exhibit similar biological activities.

    Thiazole derivatives: Compounds like 2-(2,4-Dimethylthiazol-5-yl)quinoline-4-carboxylic acid have comparable chemical properties and applications.

Uniqueness

3-(2,4-Dimethylthiazol-5-yl)-7-hydroxy-4H-chromen-4-one is unique due to its combination of a thiazole ring and a chromenone structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

61928-52-7

Molecular Formula

C14H11NO3S

Molecular Weight

273.31 g/mol

IUPAC Name

3-(2,4-dimethyl-1,3-thiazol-5-yl)-7-hydroxychromen-4-one

InChI

InChI=1S/C14H11NO3S/c1-7-14(19-8(2)15-7)11-6-18-12-5-9(16)3-4-10(12)13(11)17/h3-6,16H,1-2H3

InChI Key

GHKXCLPWBGXFST-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C2=COC3=C(C2=O)C=CC(=C3)O

Origin of Product

United States

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